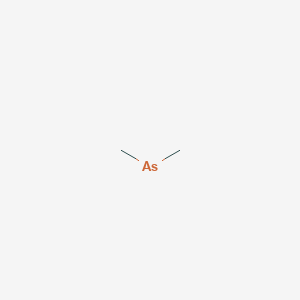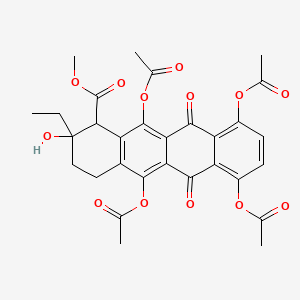![molecular formula C12H24N2O4S B13797278 tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate CAS No. 740806-59-1](/img/structure/B13797278.png)
tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE is a chemical compound that belongs to the piperazine family. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, a methylsulfonyl group, and a piperazine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE typically involves the following steps:
Protection of Piperazine: The piperazine ring is protected using a tert-butoxycarbonyl (BOC) group. This is achieved by reacting piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of Methylsulfonyl Group: The protected piperazine is then reacted with a suitable methylsulfonylating agent, such as methanesulfonyl chloride, in the presence of a base like sodium hydride or potassium carbonate.
Formation of the Final Product: The intermediate product is then subjected to further purification and reaction steps to yield (S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE.
Industrial Production Methods
In an industrial setting, the production of (S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding a simpler piperazine derivative.
Substitution: The BOC protecting group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are employed to remove the BOC group.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Deprotected piperazine derivatives.
Substitution: Functionalized piperazine compounds.
Applications De Recherche Scientifique
(S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the BOC and methylsulfonyl groups can influence the compound’s binding affinity and selectivity. The piperazine ring serves as a scaffold that can be modified to enhance the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE: Unique due to its specific functional groups and stereochemistry.
N-BOC-Piperazine: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
Methylsulfonylpiperazine: Does not have the BOC protecting group, which affects its stability and reactivity.
Uniqueness
(S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE stands out due to the combination of the BOC protecting group and the methylsulfonyl group, which confer unique chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
740806-59-1 |
|---|---|
Formule moléculaire |
C12H24N2O4S |
Poids moléculaire |
292.40 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-(2-methylsulfonylethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)14-7-6-13-9-10(14)5-8-19(4,16)17/h10,13H,5-9H2,1-4H3/t10-/m0/s1 |
Clé InChI |
POMYUAYJVUYHNP-JTQLQIEISA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCNC[C@@H]1CCS(=O)(=O)C |
SMILES canonique |
CC(C)(C)OC(=O)N1CCNCC1CCS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


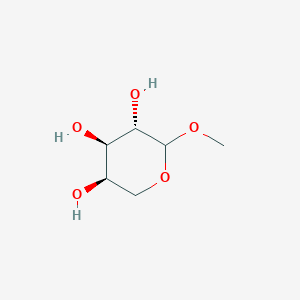

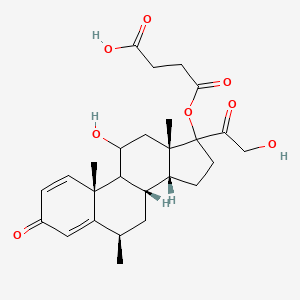
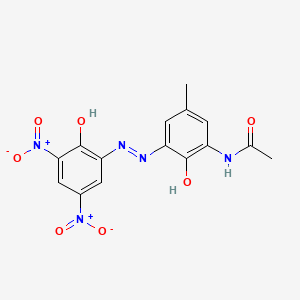
![1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI)](/img/structure/B13797218.png)
![1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone](/img/structure/B13797231.png)
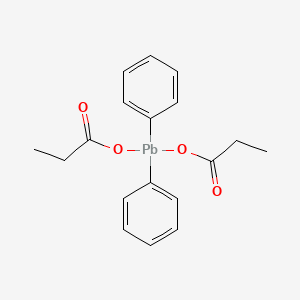
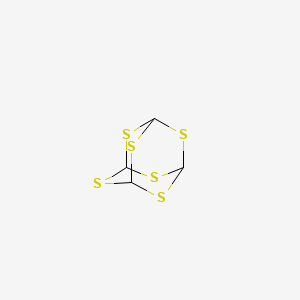
![diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B13797269.png)
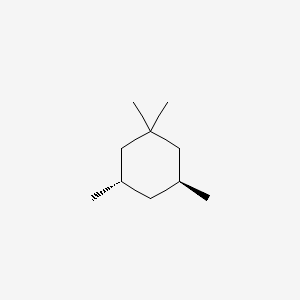
![1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)](/img/structure/B13797290.png)
